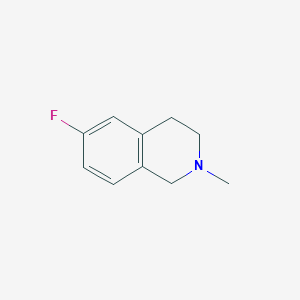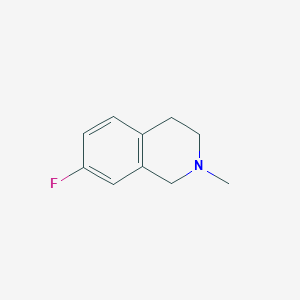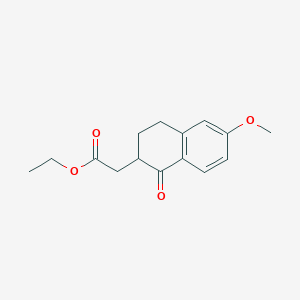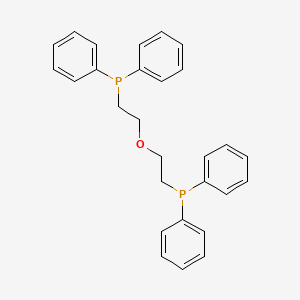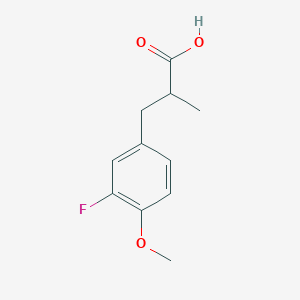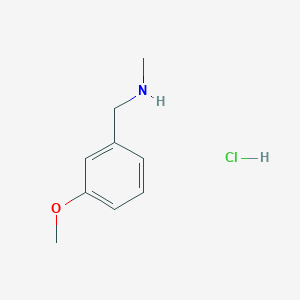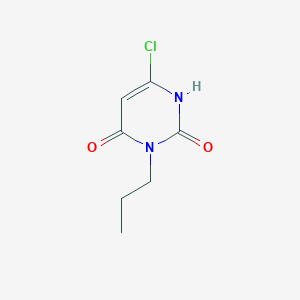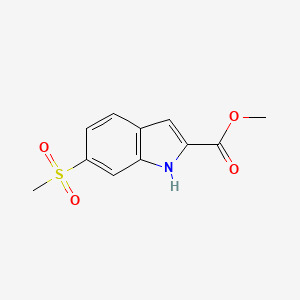![molecular formula C10H14O2 B3142487 [1,1'-Bicyclopentyl]-2,2'-dione CAS No. 5070-24-6](/img/structure/B3142487.png)
[1,1'-Bicyclopentyl]-2,2'-dione
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and other names it might be known by .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be visualized using tools like Java or Javascript .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It can include understanding the reaction path network .Physical and Chemical Properties Analysis
Physical properties include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances .Applications De Recherche Scientifique
Electrohydrodimerization Studies
Research by Bastida, Brillas, and Costa (1987) explored the electrohydrodimerization of 2-cyclopenten-1-one in basic aqueous media, leading to the formation of [1,1'-bicyclopentyl]-3,3'-dione. This process follows different radical-radical coupling pathways depending on the pH, which can be initiated by a one-electron reduction of 2-cyclopenten-1-one to its radical anion. Such findings are significant for understanding the electrochemical behaviors of similar organic compounds (Bastida, Brillas, & Costa, 1987).
Synthetic Methodologies
W. Ming-an (2009) reinvestigated two synthetic methods for 1,1'-bicyclododecyl-2,2'-dione, leading to the unexpected production of the cyclization product 2,3,4,5-bis(ortho-1,10-decylidene)furan. This highlights the complexity of reactions involving diones and the potential for novel product formation in synthetic organic chemistry (W. Ming-an, 2009).
Applications in Organic Synthesis
Rueping et al. (2009) described the use of 1,2-diones in the enantioselective synthesis of chiral bicyclo[3.2.1]octane-6-carbaldehydes through a Lewis base catalyzed domino Michael/aldol reaction. This process emphasizes the versatility of diones like [1,1'-Bicyclopentyl]-2,2'-dione in asymmetric synthesis, leading to products that can be transformed into bicyclic diols and triols (Rueping, Kuenkel, Tato, & Bats, 2009).
Chemical Reactions with Urea
Butler, Hussain, and Leitch (1980) studied the reaction of 1-phenylpropane-1,2-dione with urea, leading to the formation of bicyclic compounds. This research provides insight into the reactivity of diones in acid solutions and the formation mechanisms of such bicyclic structures, which is relevant for understanding the chemical behavior of similar diones (Butler, Hussain, & Leitch, 1980).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-oxocyclopentyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQFXNPDCMSCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


